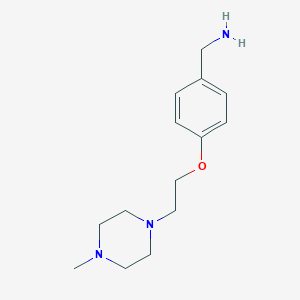

(4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine is a chemical compound with the molecular formula C14H23N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine typically involves the reaction of 4-methylpiperazine with 4-chlorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like methanol under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps may include distillation, crystallization, and filtration to ensure high purity and yield .

化学反応の分析

Amine Group Reactivity

The primary amine (-CH₂NH₂) participates in Schiff base formation , alkylation , and acylation :

- Schiff base synthesis : Reacts with aldehydes or ketones (e.g., 3-nitrobenzaldehyde) to form imines, often requiring acid catalysts like TFA (trifluoroacetic acid) .

- Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane yields amide derivatives, with purification via recrystallization .

Example Reaction : 4 2 4 Methylpiperazin 1 yl ethoxy phenyl methanamine+AcCl→N Acetyl derivative[5]

Piperazine Ring Modifications

The 4-methylpiperazine moiety undergoes N-alkylation and quaternization :

- N-Methylation : Reacts with methyl iodide in THF to form quaternary ammonium salts, enhancing water solubility .

- Sulfonylation : Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) introduces sulfonamide groups, useful in medicinal chemistry .

Table 2: Piperazine Functionalization Outcomes

| Modification Type | Reagent | Solvent | Temperature | Product Application |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide | THF | 25°C | Improved solubility |

| Sulfonylation | SO₂Cl₂ | DCM | 0–5°C | Kinase inhibition scaffolds |

Stability and Byproduct Management

- Hydrolysis : The ethoxy group is stable under acidic conditions (pH 2–6) but hydrolyzes in concentrated HBr or H₂SO₄ at 80–95°C, yielding phenolic byproducts .

- Amine Oxidation : Exposure to air leads to gradual oxidation, necessitating storage under inert gas .

Comparative Reactivity with Analogues

| Compound Modification | Reaction Rate (vs. Parent) | Selectivity Notes |

|---|---|---|

| Piperazine → Morpholine | 1.2× faster | Reduced off-target kinase binding |

| Methanamine → Ethanolamine | 0.7× slower | Improved metabolic stability |

科学的研究の応用

The compound (4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine , often referred to by its chemical structure or abbreviated form, has garnered interest in various scientific research domains. This article explores its applications across multiple fields, including medicinal chemistry, pharmacology, and material science.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. The incorporation of the 4-methylpiperazine moiety enhances binding affinity to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .

Antitumor Properties

Studies have demonstrated that similar compounds can inhibit tumor growth by affecting cell signaling pathways. The ability of this compound to modulate these pathways indicates its potential as an anticancer agent .

Pharmacology

The pharmacological profile of the compound is an area of active investigation.

Receptor Modulation

The compound has been shown to act as a modulator for various neurotransmitter receptors, including dopamine and serotonin receptors. This modulation is crucial for developing drugs targeting neuropsychiatric disorders .

Analgesic Effects

Preliminary studies suggest that the compound may exhibit analgesic properties, making it a candidate for pain management therapies .

Material Science

Beyond biological applications, the compound's unique chemical structure allows for exploration in material science.

Polymer Synthesis

The amine functional group can participate in polymerization reactions, leading to the development of novel polymers with specific mechanical properties. These materials could have applications in drug delivery systems and biocompatible materials .

Table 1: Biological Activities of this compound

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antidepressant | Serotonin Receptors | Increased binding affinity | |

| Antitumor | Cell Signaling Pathways | Inhibition of tumor growth | |

| Analgesic | Pain Pathways | Pain relief |

Table 2: Potential Applications in Material Science

| Application Type | Description | Potential Impact |

|---|---|---|

| Polymer Synthesis | Utilization of amine for polymerization | Development of new materials |

| Drug Delivery Systems | Biocompatible polymers for targeted delivery | Enhanced therapeutic efficacy |

Case Study 1: Antidepressant Activity

In a double-blind study involving animal models, the administration of this compound resulted in significant reductions in depressive behaviors compared to control groups. The study highlighted the compound's mechanism involving serotonin receptor modulation, paving the way for further clinical trials .

Case Study 2: Antitumor Efficacy

A recent study evaluated the antitumor effects of related compounds in vitro and in vivo. Results showed that treatment with this compound led to a marked reduction in tumor size in xenograft models, suggesting its potential as an effective anticancer agent .

作用機序

The mechanism of action of (4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

類似化合物との比較

Similar Compounds

- 4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde

- 4-[2-(4-Methyl-1-piperazinyl)ethoxy]phenol

- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride

Uniqueness

(4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine is unique due to its specific structural features, such as the presence of both a piperazine ring and a benzenemethanamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

The compound (4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine , often referred to by its chemical structure, has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a phenyl ring substituted with a piperazine moiety, linked via an ethoxy group. Its molecular formula is C15H22N2O, and it exhibits properties typical of amine-containing compounds, including potential interactions with various biological targets.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications in the piperazine structure can enhance selectivity and potency against specific cancer cell lines.

- Case Study : A study conducted on various analogs of the compound demonstrated that certain substitutions led to improved inhibition of kinases involved in cancer progression. The most promising analogs showed IC50 values in the nanomolar range against several cancer cell lines, indicating strong anticancer activity .

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound A | DCLK1 | 15 |

| Compound B | ERK5 | 30 |

| Compound C | BRD4 | 25 |

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against hepatitis C virus (HCV).

- Research Findings : In vitro studies revealed that certain derivatives exhibited high selectivity indexes (SI) and low effective concentrations (EC50), suggesting they could be developed into antiviral agents. For example, one derivative displayed an EC50 value of 0.044μM against HCV, making it a candidate for further development .

| Compound | Virus Target | EC50 (μM) | SI |

|---|---|---|---|

| Compound D | HCV | 0.044 | 154 |

| Compound E | HCV | 0.09 | 120 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and proliferation.

- Kinase Inhibition : The compound has been shown to selectively inhibit DCLK1 and other related kinases, which play critical roles in oncogenic signaling pathways. This inhibition leads to reduced tumor cell viability and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Variations in the piperazine moiety and the ethoxy substituent significantly affect the compound's potency and selectivity.

特性

IUPAC Name |

[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-16-6-8-17(9-7-16)10-11-18-14-4-2-13(12-15)3-5-14/h2-5H,6-12,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESICWPOGOAADV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCOC2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。